molecular formula C18H18N2 B5659374 2,8-dimethyl-N-(2-methylphenyl)quinolin-4-amine

2,8-dimethyl-N-(2-methylphenyl)quinolin-4-amine

Cat. No.: B5659374
M. Wt: 262.3 g/mol
InChI Key: WDCSUVPNJWFDAJ-UHFFFAOYSA-N
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Description

2,8-Dimethyl-N-(2-methylphenyl)quinolin-4-amine is a heterocyclic aromatic amine with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dimethyl-N-(2-methylphenyl)quinolin-4-amine typically involves the reaction of 2-methylphenylamine with 2,8-dimethylquinoline under specific conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The reaction conditions often require elevated temperatures and careful control of the reaction environment to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-N-(2-methylphenyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

2,8-Dimethyl-N-(2-methylphenyl)quinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8-dimethyl-N-(2-methylphenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: An aromatic nitrogen-containing heterocyclic compound with a similar backbone.

    2-Methylquinoline: A derivative of quinoline with a methyl group at the 2-position.

    4-Aminoquinoline: A quinoline derivative with an amino group at the 4-position.

Uniqueness

2,8-Dimethyl-N-(2-methylphenyl)quinolin-4-amine is unique due to the presence of both methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,8-dimethyl-N-(2-methylphenyl)quinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-12-7-4-5-10-16(12)20-17-11-14(3)19-18-13(2)8-6-9-15(17)18/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCSUVPNJWFDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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